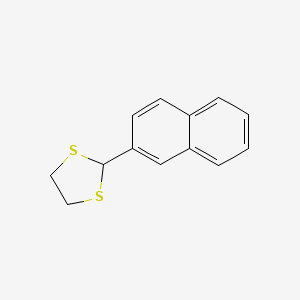
2-(Naphthalen-2-yl)-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-yl)-1,3-dithiolane is an organic compound that features a naphthalene ring fused with a 1,3-dithiolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1,3-dithiolane typically involves the reaction of 2-naphthalenethiol with 1,3-dithiolane. One common method is to dissolve 2-naphthalenethiol in a suitable solvent such as dimethylformamide (DMF) and then add 1,3-dithiolane under controlled conditions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Brominated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(Naphthalen-2-yl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-2-yl)-1,3-dithiolane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The dithiolane moiety can form strong interactions with metal ions, which can be exploited in catalysis and coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-2-yl)thiazole: Similar in structure but contains a thiazole ring instead of a dithiolane ring.
2-(Naphthalen-2-yl)propanenitrile: Contains a nitrile group instead of a dithiolane ring.
2-(Naphthalen-2-yl)acetamide: Features an acetamide group instead of a dithiolane ring
Uniqueness
2-(Naphthalen-2-yl)-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical reactivity and potential applications. The presence of both the naphthalene and dithiolane moieties allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Propiedades
Número CAS |
77853-39-5 |
|---|---|
Fórmula molecular |
C13H12S2 |
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C13H12S2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2 |
Clave InChI |
JLPXZRUZXJIYSS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


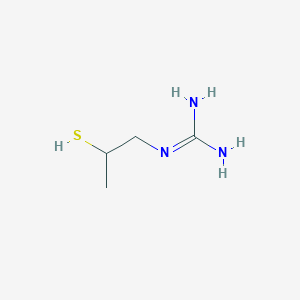
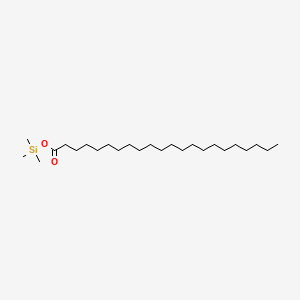
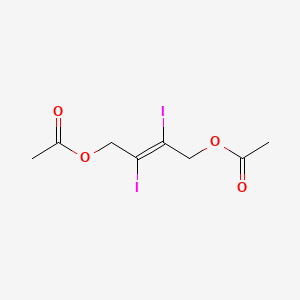
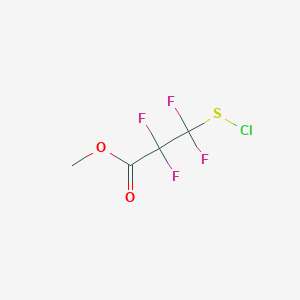
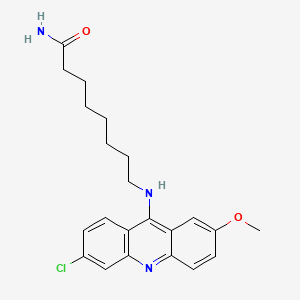


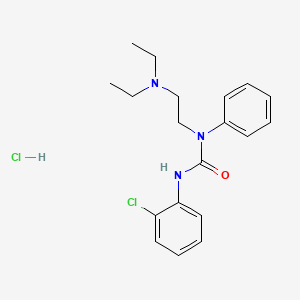
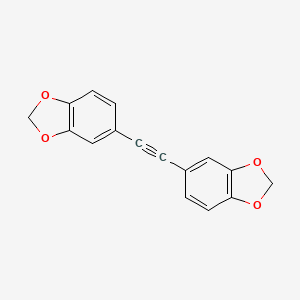
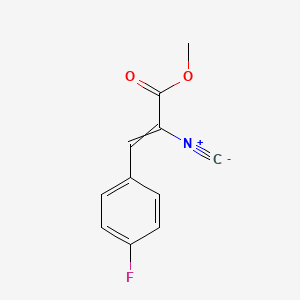
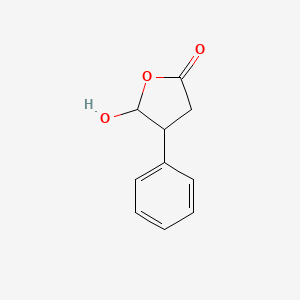
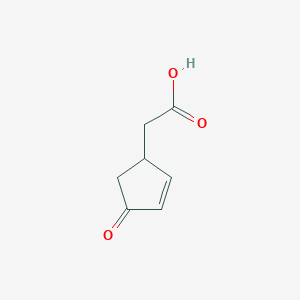
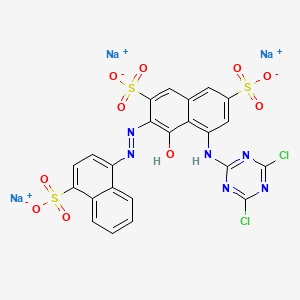
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
